4-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
Scientific Research Applications
Synthesis of Pyrazoline and Pyrazole Derivatives
One application involves the synthesis of novel pyrazoline and pyrazole derivatives, indicating the compound's utility in creating a range of biologically active molecules. For instance, Aly, Abdo, and El-Gharably (2004) described a convenient synthesis method for producing 6-amino-4-aryl-1-phenyl-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and other derivatives, showcasing the adaptability of this chemical in generating diverse structures (Aly, Abdo, & El-Gharably, 2004).
Catalysis and Chemical Transformations
The compound also finds application in catalysis and chemical transformations. For example, Magubane et al. (2017) explored its use in asymmetric transfer hydrogenation of ketones catalyzed by related Fe(II) and Ni(II) complexes, highlighting its role in facilitating chemical reactions with potential industrial relevance (Magubane, Alam, Ojwach, & Munro, 2017).
Antioxidant and Antimicrobial Activity
Moreover, its incorporation into other molecules has been evaluated for antioxidant and antimicrobial activities. Bonacorso et al. (2015) synthesized a series of compounds incorporating similar structural motifs, which showed promising biological activities, including antioxidant properties and antimicrobial efficacy against various pathogens, underscoring the potential pharmaceutical applications of derivatives of this chemical (Bonacorso, Cavinatto, Moraes, et al., 2015).
Ethylene Oligomerization Catalysts
Nyamato, Ojwach, and Akerman (2014) discussed its use in the oligomerization of ethylene, where derivatives served as catalysts. The study points to its utility in polymer production processes, offering insights into the compound's role in industrial chemistry applications (Nyamato, Ojwach, & Akerman, 2014).
Properties
IUPAC Name |
4-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDILLIGZGRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=NC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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